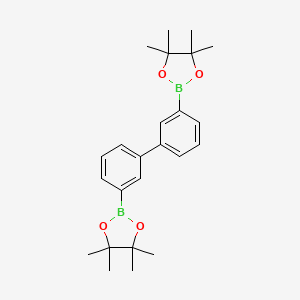

3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

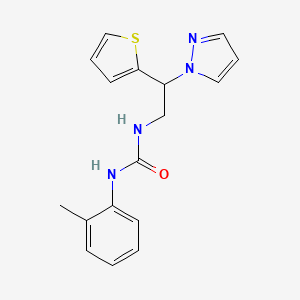

“3,3’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1’-biphenyl” is a chemical compound with the molecular formula C24H32B2O4 and a molecular weight of 406.14 . It is also known as 3,3’-Biphenyldiboronic Acid Bis (pinacol) Ester .

Molecular Structure Analysis

The molecular structure of this compound consists of two phenyl rings (biphenyl) each attached to a boron atom. Each boron atom is part of a dioxaborolane ring, which also includes two oxygen atoms and a carbon atom. The carbon atom is part of a tetramethyl group .

Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It appears as a white to light yellow powder or crystal . . It has a melting point range of 165.0 to 169.0°C .

Applications De Recherche Scientifique

Catalysis and Chemical Synthesis

3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl plays a significant role in catalytic processes and chemical synthesis. For instance, it is involved in the diboration of bis(4-methoxyphenyl)ethyne catalyzed by diboron compounds, yielding compounds with a cis arrangement of boronate ester substituents, which are crucial intermediates in organic synthesis (Clegg et al., 1996). Moreover, the compound is pivotal in the Pd-catalyzed borylation of arylbromides, a process that enhances the borylation efficiency, especially for arylbromides bearing sulfonyl groups (Takagi & Yamakawa, 2013).

Polymer Science and Materials

This compound is integral in the development of deeply colored polymers with applications in material science. Its involvement in the polycondensation processes leads to polymers that are soluble in common organic solvents, demonstrating its versatility in material fabrication (Welterlich, Charov, & Tieke, 2012). The synthesis of conjugated polymers, particularly for semiconducting applications, also heavily relies on this compound, showcasing its role in advancing electronic material technologies (Kawashima et al., 2013).

Molecular Structure Analysis and Computational Studies

The compound's molecular structure and properties have been extensively studied through crystallographic, spectroscopic, and computational analyses. These studies reveal not only the detailed structural configurations of the compound but also its electronic properties, providing insights into its reactivity and potential applications in various fields (Huang et al., 2021).

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32B2O4/c1-21(2)22(3,4)28-25(27-21)19-13-9-11-17(15-19)18-12-10-14-20(16-18)26-29-23(5,6)24(7,8)30-26/h9-16H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDAYWROTQQONU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=CC(=C3)B4OC(C(O4)(C)C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32B2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2632583.png)

![3-[(Chloroacetyl)(4-methoxyphenyl)amino]propanamide](/img/structure/B2632584.png)

![N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2632589.png)

![(1R,5S)-N-(3,4,5-trimethoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2632591.png)

![Methyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2632595.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide](/img/structure/B2632596.png)

![4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2632597.png)